2-(Morpholin-4-ylmethyl)pyridin-3-ol
Overview
Description
3-Hydroxy-2-(morpholinomethyl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the third position and a morpholinomethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-(morpholinomethyl)-pyridine typically involves a Mannich reaction, where 3-hydroxy-2-pyridinone is reacted with morpholine and formaldehyde. The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-hydroxy-2-(morpholinomethyl)-pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(morpholinomethyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the morpholinomethyl group.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-2-(morpholinomethyl)-pyridine.
Reduction: Formation of 2-(morpholinomethyl)-pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-(morpholinomethyl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(morpholinomethyl)-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the morpholinomethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 3-Hydroxy-2-methylpyridine
- 3-Hydroxy-2-pyrrolidinone
- 3-Hydroxy-2-aryl acrylate
Comparison: 3-Hydroxy-2-(morpholinomethyl)-pyridine is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. Compared to 3-hydroxy-2-methylpyridine, it has enhanced solubility and potential for forming hydrogen bonds. Compared to 3-hydroxy-2-pyrrolidinone, it offers different reactivity due to the presence of the morpholine ring. Compared to 3-hydroxy-2-aryl acrylate, it has a different electronic structure and reactivity profile .
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10-2-1-3-11-9(10)8-12-4-6-14-7-5-12/h1-3,13H,4-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWUSTTWOZGBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291071 | |
Record name | 2-(morpholin-4-ylmethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-12-8 | |
Record name | MLS002693802 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(morpholin-4-ylmethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-2-(MORPHOLINOMETHYL)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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